Cas no 1369818-69-8 (1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl-)

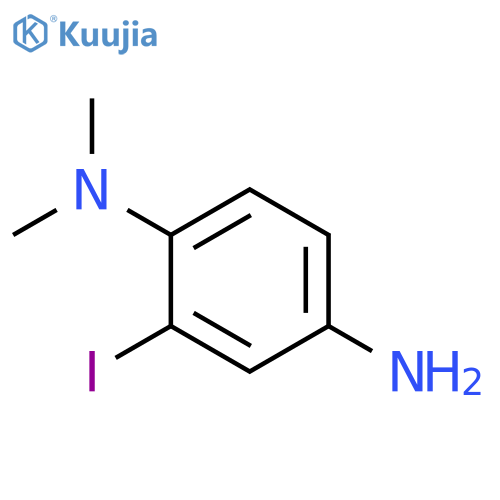

1369818-69-8 structure

商品名:1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl-

CAS番号:1369818-69-8

MF:C8H11IN2

メガワット:262.090813875198

CID:5243512

1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl-

- 2-Iodo-n1,n1-dimethylbenzene-1,4-diamine

-

- インチ: 1S/C8H11IN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3

- InChIKey: QVXROQGWJDBMOS-UHFFFAOYSA-N

- ほほえんだ: C1(N(C)C)=CC=C(N)C=C1I

1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313752-50mg |

2-Iodo-n1,n1-dimethylbenzene-1,4-diamine |

1369818-69-8 | 95% | 50mg |

¥6168 | 2023-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313752-100mg |

2-Iodo-n1,n1-dimethylbenzene-1,4-diamine |

1369818-69-8 | 95% | 100mg |

¥9223 | 2023-03-01 | |

| 1PlusChem | 1P01C4SF-500mg |

2-iodo-N1,N1-dimethylbenzene-1,4-diamine |

1369818-69-8 | 95% | 500mg |

$1081.00 | 2023-12-22 | |

| Aaron | AR01C50R-2.5g |

2-iodo-N1,N1-dimethylbenzene-1,4-diamine |

1369818-69-8 | 95% | 2.5g |

$2873.00 | 2023-12-16 | |

| Aaron | AR01C50R-5g |

2-iodo-N1,N1-dimethylbenzene-1,4-diamine |

1369818-69-8 | 95% | 5g |

$4240.00 | 2023-12-16 | |

| Aaron | AR01C50R-100mg |

2-iodo-N1,N1-dimethylbenzene-1,4-diamine |

1369818-69-8 | 95% | 100mg |

$529.00 | 2025-02-14 | |

| 1PlusChem | 1P01C4SF-50mg |

2-iodo-N1,N1-dimethylbenzene-1,4-diamine |

1369818-69-8 | 95% | 50mg |

$354.00 | 2023-12-22 | |

| 1PlusChem | 1P01C4SF-100mg |

2-iodo-N1,N1-dimethylbenzene-1,4-diamine |

1369818-69-8 | 95% | 100mg |

$515.00 | 2023-12-22 | |

| 1PlusChem | 1P01C4SF-10g |

2-iodo-N1,N1-dimethylbenzene-1,4-diamine |

1369818-69-8 | 95% | 10g |

$5680.00 | 2023-12-22 | |

| Enamine | EN300-258690-0.25g |

2-iodo-N1,N1-dimethylbenzene-1,4-diamine |

1369818-69-8 | 95% | 0.25g |

$524.0 | 2024-06-18 |

1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl- 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

1369818-69-8 (1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl-) 関連製品

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1369818-69-8)1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl-

清らかである:99%

はかる:1g

価格 ($):680.0